molecular formula C13H12N2O2 B14410459 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 81685-52-1

1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14410459
CAS No.: 81685-52-1
M. Wt: 228.25 g/mol
InChI Key: HWODPCQTFTWIOG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring with a carboxamide group at the 3-position, a phenyl group at the nitrogen atom, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which is then reacted with active methylene nitriles to yield the desired compound . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases and proteases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

81685-52-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-methyl-2-oxo-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-15-9-5-8-11(13(15)17)12(16)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,16)

InChI Key

HWODPCQTFTWIOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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